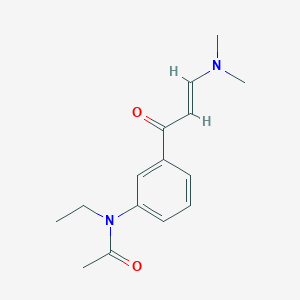

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Description

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS 96605-66-2) is a key intermediate in synthesizing zaleplon, a non-benzodiazepine hypnotic agent approved for insomnia treatment . Its molecular formula is C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 g/mol. Structurally, it features an acryloyl group conjugated to a dimethylamino substituent, an ethylacetamide moiety, and a phenyl ring, contributing to its role in drug development . The compound’s crystalline form and high purity (>98%) make it critical for pharmaceutical quality control .

Propriétés

IUPAC Name |

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWJJVRASIHSQS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227694-96-3, 96605-66-2 | |

| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, commonly referred to as compound 1227694-96-3, is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₈N₂O₂, and it has a molecular weight of 262.32 g/mol. The compound features an acrylamide moiety that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 262.32 g/mol |

| CAS Number | 1227694-96-3 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following sections detail its pharmacological effects.

Antitumor Activity

Studies have demonstrated the compound's potential as an antitumor agent. In vitro assays have shown that it inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, a study reported that compounds with similar acrylamide structures showed significant inhibition of tumor growth in murine models, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is crucial for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Acrylamide Moiety : The presence of the acrylamide group is essential for binding to target proteins.

- Dimethylamino Group : This group enhances solubility and may influence receptor interactions.

- Phenyl Ring : Contributes to hydrophobic interactions with biological membranes.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry assessed the cytotoxicity of various acrylamide derivatives, including our compound, against several cancer cell lines. Results indicated an IC50 value in the low micromolar range, indicating potent activity.

- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor volume compared to controls, supporting its potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with several derivatives, differing primarily in substituents (e.g., methyl vs. ethyl groups) or functional groups. Key analogs include:

Key Observations :

Analytical and Regulatory Significance

- Reference Standards : The compound is a certified pharmaceutical secondary standard (PHR3162), essential for validating zaleplon’s purity and compliance with regulatory guidelines .

- Regulatory Status : Listed under REACH exemption thresholds in the EU due to low production volumes, whereas its hydrochloride salt meets stringent purity criteria for pharmaceutical use .

Méthodes De Préparation

Condensation with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)

A patent by RU2503655C2 outlines a method where a precursor compound, N-[5-acetyl-2-fluorophenyl]-N-methylacetamide (Formula VI), undergoes condensation with NNDMF-DMA. The reaction proceeds under reflux conditions with a molar ratio of 1:1.5–2.5 (VI:NNDMF-DMA) in non-polar aromatic solvents such as toluene or xylene at 70–90°C. Subsequent addition of aliphatic solvents like n-heptane induces crystallization, yielding the intermediate (E)-3-(dimethylamino)-1-(5-(N-ethylacetamido)-2-fluorophenyl)prop-2-en-1-one.

Key Reaction Parameters

Purification via Polymerization Inhibitors

A Chinese patent (CN105693535A) emphasizes the role of polymerization inhibitors during vacuum distillation to isolate high-purity (E)-isomers. The crude product, obtained from a prior condensation step, is mixed with inhibitors such as 2,6-dinitro-p-cresol or 2,2,6,6-tetramethylpiperidine nitroxide (0.01–0.20 molar ratio to the crude product) and distilled at 80–90°C under 5–10 mmHg. This method suppresses undesired polymerization, achieving 99.9% purity and >97.8% yield.

Table 1: Comparison of Polymerization Inhibitors

| Inhibitor | Purity (%) | Yield (%) |

|---|---|---|

| 2,6-Dinitro-p-cresol | 99.9 | 97.8 |

| 2,2,6,6-Tetramethylpiperidine nitroxide | 99.7 | 96.5 |

| N-Methyl-2-pyrrolidone | 98.2 | 95.1 |

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

The choice of solvent significantly impacts reaction kinetics and product stability. Aromatic solvents like toluene enhance solubility of intermediates, while aliphatic solvents facilitate crystallization by reducing polarity. For instance, in the RU2503655C2 method, transitioning from toluene to n-heptane at 15–20°C forces precipitation of the (E)-isomer, minimizing co-crystallization of byproducts.

Role of Polymerization Inhibitors

Polymerization inhibitors stabilize the α,β-unsaturated carbonyl group during high-temperature distillation. The CN105693535A patent demonstrates that 2,6-dinitro-p-cresol effectively quenches free radicals, preventing oligomerization of the acryloyl moiety. Inhibitor concentration must balance efficacy and cost: a 0.03–0.04 molar ratio maximizes purity without excessive reagent use.

Analytical and Characterization Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying structure and purity. The (E)-configuration is confirmed by -NMR coupling constants ( for trans-vinylic protons). Key spectral data include:

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to quantify purity. The CN105693535A method reports a retention time of 8.2 minutes for the target compound, with no detectable impurities.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), acryloyl carbonyl (δ ~165–170 ppm), and ethylacetamide substituents. Integration ratios should align with the molecular formula (C₁₅H₂₀N₂O₂) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 260.33 (M+H⁺) and fragmentation patterns consistent with the acryloyl and acetamide moieties .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the acryloyl group.

- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid skin contact due to potential irritation (GHS Category 2) .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Key Steps :

Acryloylation : React 3-amino-N-ethylacetamide with dimethylaminoacryloyl chloride under Schotten-Baumann conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm stereochemistry via NOESY NMR .

Advanced Research Questions

Q. How can computational modeling be applied to predict biological targets of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen against kinase or GPCR libraries, focusing on the acryloyl group’s electrophilic nature.

- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with the acetamide carbonyl) using tools like Schrödinger’s Phase. Validate predictions with SPR or ITC binding assays .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity.

- Batch Analysis : Use HPLC to verify compound purity (>98%) across studies, as impurities (e.g., (Z)-isomer) may skew results .

Q. How can researchers integrate findings on this compound into a broader theoretical framework (e.g., kinase signaling pathways)?

- Methodological Answer :

- Pathway Mapping : Use KEGG or Reactome databases to link observed bioactivity (e.g., anti-proliferative effects) to upstream/downstream nodes (e.g., MAPK/ERK).

- Knockdown Studies : Apply siRNA silencing of predicted targets (e.g., EGFR) to validate mechanistic contributions .

Safety and Compliance

Q. What are the critical toxicological parameters to assess before in vivo studies?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 assays in rodents to determine LD₅₀.

- Organ-Specific Effects : Evaluate liver/kidney function markers (ALT, creatinine) post-administration. Reference GHS Category 3 (specific organ toxicity) for dosing limits .

Structural and Comparative Analysis

Q. How does the ethyl substitution in this compound differentiate its properties from the methyl analog?

- Methodological Answer :

- Steric Effects : The ethyl group increases hydrophobicity (logP +0.5 vs. methyl), confirmed via shake-flask partitioning.

- Bioactivity : Compare IC₅₀ values in kinase assays; ethyl may enhance membrane permeability but reduce solubility .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.